molecular formula C16H11ClO3 B3041623 6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one CAS No. 331821-40-0

6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one

Cat. No.: B3041623
CAS No.: 331821-40-0
M. Wt: 286.71 g/mol
InChI Key: YOYOHZSEUALNOY-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chloro group and a hydroxyphenyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one typically involves the condensation of 4-hydroxyacetophenone with 6-chloro-4-methylcoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one is unique due to the presence of both chloro and hydroxyphenyl groups, which contribute to its distinct chemical reactivity and broad spectrum of biological activities. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-9-13-8-11(17)4-7-14(13)20-16(19)15(9)10-2-5-12(18)6-3-10/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYOHZSEUALNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one
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6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one
Reactant of Route 6
6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one

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